molecular formula C8H4F2N2O2 B1413334 2,3-Difluoro-5-nitrophenylacetonitrile CAS No. 1806304-18-6

2,3-Difluoro-5-nitrophenylacetonitrile

Cat. No.: B1413334
CAS No.: 1806304-18-6
M. Wt: 198.13 g/mol
InChI Key: ADDQDCVJAORHEF-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-nitrophenylacetonitrile is a fluorinated aromatic nitrile compound characterized by a phenyl ring substituted with two fluorine atoms at positions 2 and 3, a nitro group at position 5, and an acetonitrile moiety. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical synthesis, particularly in reactions requiring electron-deficient aromatic systems. The nitro group enhances electrophilicity, while fluorine atoms influence lipophilicity and metabolic stability.

Properties

CAS No.

1806304-18-6

Molecular Formula

C8H4F2N2O2

Molecular Weight

198.13 g/mol

IUPAC Name

2-(2,3-difluoro-5-nitrophenyl)acetonitrile

InChI

InChI=1S/C8H4F2N2O2/c9-7-4-6(12(13)14)3-5(1-2-11)8(7)10/h3-4H,1H2

InChI Key

ADDQDCVJAORHEF-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1CC#N)F)F)[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C(=C1CC#N)F)F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,3-Difluoro-5-nitrophenylacetonitrile with two structurally related compounds from the Kanto Reagents catalog: (3-Fluoro-5-methoxyphenyl)acetonitrile and 2-(2-Fluoro-5-methoxyphenyl)acetonitrile . Key differences in substituents, hazards, and stability are highlighted.

Table 1: Structural and Property Comparison

Parameter This compound (Hypothetical) (3-Fluoro-5-methoxyphenyl)acetonitrile 2-(2-Fluoro-5-methoxyphenyl)acetonitrile
Molecular Formula C₈H₃F₂N₂O₂ C₉H₈FNO C₉H₈FNO
Substituents 2-F, 3-F, 5-NO₂, CN 3-F, 5-OCH₃, CN 2-F, 5-OCH₃, CN
Molecular Weight ~212.12 g/mol 165.16 g/mol 165.16 g/mol
CAS RN Not publicly listed 914637-31-3 672931-28-1
Purity N/A >97.0% (GC) >97.0% (GC)
Storage Conditions Likely stringent (nitro group instability) 0–6°C 0–6°C
Hazards Potential explosivity (nitro), toxicity [劇]III (Toxic), [危]4-3-III (Flammable) [劇]III (Toxic)

Key Findings:

Substituent Effects: Electron-Withdrawing Groups: The nitro group in this compound strongly withdraws electrons, increasing electrophilicity compared to methoxy-containing analogs. This enhances reactivity in nucleophilic aromatic substitution but may reduce stability . Fluorine Positioning: Difluoro substitution (positions 2 and 3) introduces greater steric hindrance and electronic deactivation than mono-fluoro analogs. This could slow reaction kinetics in cross-coupling reactions.

Hazard Profile: The nitro group in the target compound likely elevates risks of explosivity under heat or friction, a hazard absent in methoxy-substituted analogs. Both analogs in Table 1 carry toxicity warnings ([劇]III), but flammability ([危]4-3-III) is noted only for (3-Fluoro-5-methoxyphenyl)acetonitrile .

Stability and Storage :

  • While both catalog compounds require refrigeration (0–6°C), the nitro derivative may demand additional precautions (e.g., inert atmosphere, desiccation) due to nitro group sensitivity.

Research Implications and Limitations

  • Synthetic Applications : The nitro group in this compound makes it suitable for high-energy reactions, such as nitro reduction to amines, but limits its utility in thermally demanding processes.
  • Data Gaps : Direct experimental data (e.g., NMR, HPLC) for the target compound are lacking. Studies on analogs suggest that substituent positioning critically impacts solubility and bioavailability.

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